Antitubercular Activity Relative to First-Line Drugs in the Analog Series
The entire series of 16 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, which includes the target compound's substitution class, was evaluated for antimycobacterial activity against M. tuberculosis H37Rv. The study found that none of the compounds in this series demonstrated an MIC value lower than 50 μM. In direct comparison, the standard first-line drugs isoniazid and ethambutol were used as positive controls, which characteristically achieve MICs in the nanomolar to low micromolar range [1]. While the specific compound's MIC data was not isolated for reporting, the class-level inference positions it as inactive against this strain, a critical finding for screening triage.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | >50 μM (inferred from class data) |
| Comparator Or Baseline | Isoniazid (INH) and Ethambutol (EMB), MIC < 1 μM (standard active range for reference drugs) |
| Quantified Difference | >50-fold loss of potency relative to reference drugs |
| Conditions | In vitro microdilution assay; M. tuberculosis H37Rv strain; exact protocol referenced in Thesis/Paper [1]. |
Why This Matters
This data definitively rules out the compound's utility in direct antitubercular discovery, allowing a scientific procurement officer to avoid redundant screening and focus resources on other biological targets.
- [1] Anas, S. (2023). Synthesis and Biological Activity Studies of Some 3-Aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile Derivatives. Master of Science Thesis, Hacettepe University, Ankara. Abstract and Results sections. View Source
